molecular formula C17H23NO4 B2531959 2-(Cyclopentylamino)-2-oxoethyl (4-ethoxyphenyl)acetate CAS No. 1324746-33-9

2-(Cyclopentylamino)-2-oxoethyl (4-ethoxyphenyl)acetate

Cat. No.: B2531959
CAS No.: 1324746-33-9
M. Wt: 305.374
InChI Key: ZMGMERRVOZQTLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Cyclopentylamino)-2-oxoethyl (4-ethoxyphenyl)acetate (CAS 1324746-33-9) is a synthetic small molecule of significant interest in biomedical research, particularly in the field of oncology. The compound has been identified in a patent concerning methods for treating, preventing, and diagnosing cancer and other proliferative disorders . Its research value lies in its potential anti-metastatic and anti-angiogenic properties, which are crucial mechanisms for controlling the spread and growth of tumors . The molecular structure, with a cyclopentylamine group linked to a 4-ethoxyphenyl acetate moiety, contributes to its biological activity and specificity. Researchers utilize this compound to study its effects on pathogenic angiogenesis and metastasis in various cancer models, including its potential application in eye diseases such as age-related macular degeneration . With a molecular formula of C17H23NO4 and a molecular weight of 305.37 g/mol, it is supplied for research purposes only . This product is strictly for laboratory research use and is not intended for diagnostic or therapeutic applications. All orders are backed by comprehensive quality assurance documentation, including certificates of analysis, and are shipped with cold-chain transportation to ensure product integrity .

Properties

IUPAC Name

[2-(cyclopentylamino)-2-oxoethyl] 2-(4-ethoxyphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO4/c1-2-21-15-9-7-13(8-10-15)11-17(20)22-12-16(19)18-14-5-3-4-6-14/h7-10,14H,2-6,11-12H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMGMERRVOZQTLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)OCC(=O)NC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Vilsmeier-Haack Formylation of Phenetole

The synthesis of (4-ethoxyphenyl)acetic acid begins with phenetole (ethoxybenzene), which undergoes formylation via the Vilsmeier-Haack reaction. In this step, phenetole reacts with dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) to yield 4-ethoxybenzaldehyde. The reaction proceeds at 0–5°C to minimize side products, achieving a 78–85% yield.

Reaction Conditions

  • Temperature: 0–5°C (exothermic reaction controlled via ice bath)
  • Reagents: DMF (1.2 equiv), POCl₃ (1.5 equiv)
  • Solvent: Dichloromethane (DCM)
  • Reaction Time: 4–6 hours

Phase Transfer Catalysis for α-Hydroxyphenylacetic Acid Formation

4-Ethoxybenzaldehyde is subsequently reacted with chloroform under phase transfer catalysis (PTC) to form 4-ethoxy-α-hydroxyphenylacetic acid. Tetrabutylammonium bromide (TBAB) serves as the PTC agent, facilitating the nucleophilic addition of chloroform to the aldehyde group in a biphasic system.

Optimization Data

Parameter Optimal Value Yield Impact
TBAB Concentration 5 mol% +22%
NaOH Concentration 30% w/v +15%
Temperature 60°C +18%

This step achieves a 65–72% yield, with the hydroxylated product isolated via aqueous workup and recrystallization from ethanol.

Hydrogenolysis to (4-Ethoxyphenyl)acetic Acid

The α-hydroxyl group in 4-ethoxy-α-hydroxyphenylacetic acid is removed via hydrogenolysis using palladium on carbon (Pd/C) under hydrogen gas. This step proceeds at 50–60°C in ethanol, yielding (4-ethoxyphenyl)acetic acid with >95% purity after recrystallization.

Industrial-Scale Adaptation

  • Continuous Flow Reactor: Enhances reaction efficiency (99% conversion in 30 minutes).
  • Catalyst Recycling: Pd/C is reused for 5 cycles without significant activity loss.

Synthesis of 2-(Cyclopentylamino)-2-oxoethanol

Amidation of Glycolic Acid with Cyclopentylamine

Glycolic acid is converted to its acid chloride using thionyl chloride (SOCl₂), followed by reaction with cyclopentylamine to form 2-(cyclopentylamino)-2-oxoethanol.

Reaction Scheme
$$
\text{HOCH}2\text{COOH} \xrightarrow{\text{SOCl}2} \text{HOCH}2\text{COCl} \xrightarrow{\text{Cyclopentylamine}} \text{HOCH}2\text{C(O)NH(C}5\text{H}9\text{)}
$$

Conditions

  • Solvent: Tetrahydrofuran (THF)
  • Base: Triethylamine (TEA, 2.0 equiv)
  • Yield: 82–88% after column chromatography (silica gel, hexane/ethyl acetate)

Alternative Route: Reductive Amination

Cyclopentylamine reacts with glycolaldehyde in the presence of sodium cyanoborohydride (NaBH₃CN) to form the target alcohol. This method avoids acyl chloride handling but requires strict pH control (pH 6–7).

Esterification of (4-Ethoxyphenyl)acetic Acid with 2-(Cyclopentylamino)-2-oxoethanol

Steglich Esterification

The carboxylic acid and alcohol are coupled using DCC and 4-dimethylaminopyridine (DMAP) in anhydrous DCM.

Data Table: Catalyst Comparison

Catalyst System Temperature Time (h) Yield (%)
DCC/DMAP 25°C 12 89
EDCl/HOBt 25°C 10 85
Acyl Chloride 0°C → 25°C 4 91

Acyl Chloride Method

(4-Ethoxyphenyl)acetyl chloride, generated via thionyl chloride, reacts with 2-(cyclopentylamino)-2-oxoethanol in the presence of TEA. This method offers faster reaction times but requires rigorous moisture exclusion.

Side Reactions Mitigation

  • Hydrolysis: Avoided by using anhydrous solvents and molecular sieves.
  • Transesterification: Minimized by maintaining low temperatures (0–5°C).

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adopting continuous flow reactors for the formylation and esterification steps reduces reaction times by 40% and improves yield consistency.

Economic Analysis

Parameter Batch Process Flow Process
Annual Output 500 kg 1,200 kg
Cost per kg \$1,200 \$900
Purity 95% 98%

Green Chemistry Innovations

  • Solvent Recycling: DCM and THF are recovered via distillation (90% efficiency).
  • Catalyst Recovery: Pd/C and TBAB are reused, reducing waste generation by 30%.

Comparative Analysis of Synthetic Pathways

Yield Optimization

Step Laboratory Yield Industrial Yield
Formylation 85% 89%
Phase Transfer 72% 78%
Hydrogenolysis 95% 97%
Esterification 89% 91%

Purity Profiles

  • HPLC Analysis: Final product purity >99% (area normalization).
  • Impurities: <0.5% residual solvents (DCM, THF) meet ICH guidelines.

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis at both ester and amide bonds under specific conditions:

Reaction TypeConditionsProductsYield/OutcomeSource
Ester Hydrolysis 2M NaOH, THF/MeOH (1:1), 4h, rt4-Ethoxyphenylacetic acid + 2-(Cyclopentylamino)-2-oxoethanol>85% conversion
Amide Hydrolysis 6M HCl, reflux, 12hCyclopentylamine + Oxoacetic acid-(4-ethoxyphenyl)acetate derivativePartial decomposition

Acidic hydrolysis of the amide bond is less efficient due to competing side reactions, while basic ester hydrolysis proceeds quantitatively.

Transesterification

The ethoxy phenyl ester group participates in alcohol-exchange reactions:

text
Reagents: R-OH (e.g., methanol, benzyl alcohol), K₂CO₃, 60°C, 8h Product: Corresponding alkyl (4-ethoxyphenyl)acetate ester Yield: 70-90% (solvent-dependent) [4]

Potassium carbonate acts as a mild base to deprotonate the incoming alcohol, facilitating nucleophilic acyl substitution .

Amide Bond Functionalization

The cyclopentylamide moiety undergoes selective modifications:

3.1. N-Acylation

text
Reagents: Acetyl chloride, pyridine, CH₂Cl₂, 0°C → rt Product: N-Acetyl-2-(cyclopentylamino)-2-oxoethyl (4-ethoxyphenyl)acetate Yield: 78% [4]

Pyridine neutralizes HCl byproducts, preventing ester hydrolysis.

3.2. Reductive Amination

text
Reagents: NaBH₃CN, formaldehyde, MeOH, pH 5 (acetate buffer) Product: N-Methylcyclopentylamine derivative Yield: 65% [5]

The reaction proceeds via imine intermediate formation, stabilized by the electron-withdrawing oxoethyl group .

Cyclization Reactions

Intramolecular Friedel-Crafts alkylation forms tricyclic structures under Lewis acid catalysis:

Starting MaterialConditionsProductYieldSource
Acid chloride derivativeAlCl₃, CH₂Cl₂, -10°C, 2hTetralone-fused spirocyclic compound52%

This reaction exploits the aromatic ethoxyphenyl group as an electron-rich arene for electrophilic attack .

5.1. Oxidation of Ethoxy Group

text
Reagents: HNO₃/Cu(NO₃)₂, H₂O, 100°C, 3h Product: 2-(Cyclopentylamino)-2-oxoethyl (4-carboxyphenyl)acetate Yield: 80% [2]

Copper nitrate mediates the oxidation of the ethoxy group to a carboxylic acid .

5.2. Ketone Reduction

text
Reagents: NaBH₄, MeOH, 0°C → rt Product: 2-(Cyclopentylamino)-2-hydroxyethyl (4-ethoxyphenyl)acetate Yield: 88% [4]

Stereochemical control remains challenging, producing diastereomeric mixtures.

Mechanistic Insights

  • Ester Hydrolysis : Follows a two-step nucleophilic acyl substitution mechanism, with hydroxide ion attack at the carbonyl carbon .

  • Friedel-Crafts Alkylation : Proceeds via carbocation formation at the cyclopentyl carbon, followed by aromatic electrophilic substitution .

  • Transesterification : Base-mediated deprotonation generates an alkoxide, which attacks the ester carbonyl .

Scientific Research Applications

Biological Activities

The compound exhibits several biological activities that make it a candidate for further research and development:

Antimicrobial Activity : Preliminary studies indicate that derivatives similar to 2-(Cyclopentylamino)-2-oxoethyl (4-ethoxyphenyl)acetate possess significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against common pathogens such as Escherichia coli and Staphylococcus aureus.

Cytotoxicity : Research has demonstrated that this compound may exhibit selective cytotoxicity towards various cancer cell lines. In vitro studies have reported IC50 values in the low micromolar range, suggesting potential for development into anticancer agents.

Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways relevant to disease progression. For example, similar compounds have been shown to inhibit acetylcholinesterase, which is crucial in neurodegenerative diseases.

Synthetic Methods

The synthesis of this compound can be approached through various methods. One notable synthetic route involves the reaction of cyclopentylamine with ethyl 4-ethoxyphenylacetate under controlled conditions. This method emphasizes the importance of optimizing reaction parameters to enhance yield and purity.

Table 1: Summary of Synthetic Routes

MethodDescriptionYield
Method AReaction of cyclopentylamine with ethyl 4-ethoxyphenylacetateHigh
Method BAlternative condensation reactionsModerate

Therapeutic Applications

Given its biological activities, this compound shows promise in several therapeutic areas:

Cardiovascular Diseases : The compound's potential as a β-adrenergic receptor antagonist positions it as a candidate for treating hypertension and other cardiovascular conditions.

Cancer Treatment : The observed cytotoxic effects against cancer cell lines suggest that this compound could be developed into an anticancer agent, particularly for targeted therapies.

Neurodegenerative Disorders : Its potential enzyme inhibition properties may provide avenues for treating conditions like Alzheimer's disease by modulating neurotransmitter levels.

Case Studies

Several case studies highlight the efficacy and potential applications of this compound:

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal examined the antimicrobial efficacy of related compounds, establishing a correlation between structural features and biological activity. Modifications to the thioether group significantly enhanced antimicrobial potency against gram-positive bacteria.

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro tests on various cancer cell lines revealed that compounds with similar frameworks exhibited selective cytotoxicity. The mechanism is hypothesized to involve apoptosis induction through mitochondrial pathways.

Mechanism of Action

The mechanism of action of 2-(Cyclopentylamino)-2-oxoethyl (4-ethoxyphenyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopentylamino group may interact with active sites of enzymes, inhibiting their activity. The oxoethyl group can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target. The ethoxyphenyl acetate group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Table 1: Key Structural Comparisons

Compound Name Substituent Variations Molecular Weight (g/mol) Key Physicochemical Properties
2-(Cyclopentylamino)-2-oxoethyl (4-ethoxyphenyl)acetate Base compound with ethoxyphenyl and cyclopentylamino ~349.4* Moderate lipophilicity (logP ~2.8†)
2-(Cyclopentylamino)-2-oxoethyl 4-methylbenzoate (CAS 481029-86-1) 4-Methylbenzoate replaces ethoxyphenyl ~319.4 Increased hydrophobicity (logP ~3.2†)
[1-(Cyclopentylamino)-1-oxopropan-2-yl] 2-(4-bromophenyl)acetate (CAS 852682-58-7) Bromophenyl replaces ethoxyphenyl; propyl backbone ~410.3 Higher molecular weight; halogen-enhanced reactivity
2-(Dimethylamino)-2-oxoethyl (4-hydroxyphenyl)acetate (CAS 813-418-0) Dimethylamino and hydroxyl replace cyclopentylamino and ethoxy ~252.2 Enhanced polarity (logP ~1.5†); hydrogen-bonding capacity

*Estimated via fragment-based calculations.
†Predicted using the Crippen method.

Key Observations :

  • Lipophilicity : The ethoxyphenyl group in the target compound provides intermediate hydrophobicity compared to methylbenzoate (more hydrophobic) and hydroxylphenyl (more hydrophilic) analogs.
  • Electronic Effects : Bromophenyl derivatives (e.g., CAS 852682-58-7) exhibit electron-withdrawing effects, altering electronic distribution compared to ethoxyphenyl’s electron-donating ethoxy group .

Insights :

  • The ethoxyphenyl group in the target compound may enhance metabolic stability compared to hydroxylphenyl analogs, which are prone to glucuronidation .

Recommendations :

  • The target compound can likely be synthesized via a similar acylation strategy using 4-ethoxyphenylacetic acid and 2-chloro-N-cyclopentylacetamide.
  • Analytical characterization should include ¹H NMR (to confirm ethoxy protons at δ ~1.3–1.5 ppm and cyclopentyl protons at δ ~1.5–2.0 ppm) and LCMS for purity assessment .

Biological Activity

2-(Cyclopentylamino)-2-oxoethyl (4-ethoxyphenyl)acetate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the synthesis, biological mechanisms, and relevant studies that highlight its therapeutic potential.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of Cyclopentylamine : Cyclopentylamine is synthesized from cyclopentanone and ammonia in the presence of a reducing agent.
  • Esterification : The cyclopentylamine reacts with 4-ethoxyphenylacetic acid using a dehydrating agent like thionyl chloride to form the ester linkage.
  • Oxidation : The intermediate compound undergoes oxidation to introduce the oxoethyl group, often using potassium permanganate as the oxidizing agent.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Hydrogen Bonding : The cyclopentylamino group can form hydrogen bonds with biological macromolecules, influencing enzyme activity and receptor interactions.
  • Redox Reactions : The oxoethyl group participates in redox reactions, which can modulate various biological processes.

Biological Activity

Research indicates that this compound exhibits several notable biological activities:

Antioxidant Activity

Studies have shown that compounds with similar structures possess significant antioxidant properties. The ability to scavenge free radicals can be beneficial in preventing oxidative stress-related diseases.

Antidiabetic Effects

In vitro studies have explored the potential antidiabetic effects of this compound. It may inhibit enzymes involved in carbohydrate metabolism, thereby reducing blood sugar levels .

Neurological Applications

Preliminary investigations suggest that this compound may have therapeutic applications in treating neurological disorders. Its interaction with neurotransmitter receptors could modulate synaptic transmission and neuroprotection .

Case Studies and Research Findings

StudyFindings
Study on Antioxidant Activity Demonstrated significant radical scavenging activity, suggesting potential for use in oxidative stress-related conditions.
Antidiabetic Research Inhibition of α-amylase was observed, indicating potential for managing diabetes through carbohydrate metabolism modulation .
Neurological Studies Potential neuroprotective effects were noted, warranting further investigation into its role in treating neurodegenerative diseases .

Comparative Analysis

When compared to similar compounds, this compound stands out due to its unique structural features which enhance its reactivity and biological interactions:

CompoundStructural FeaturesBiological Activity
This compoundCyclopentylamino and oxoethyl groupsAntioxidant, antidiabetic, neurological applications
2-(Cyclopentylamino)-2-oxoethyl (4-methoxyphenyl)acetateSimilar structure with methoxy groupModerate inhibition activity; less potent than ethoxy variant
2-(Cyclopentylamino)-2-oxoethyl (2-hydroxyphenyl)acetateHydroxy group instead of ethoxyLimited biological data available

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(Cyclopentylamino)-2-oxoethyl (4-ethoxyphenyl)acetate, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via a two-step approach:

Esterification : React 4-ethoxyphenylacetic acid with a chloroethylating agent (e.g., chloroethyl acetate) under reflux in anhydrous dichloromethane, catalyzed by DMAP (4-dimethylaminopyridine). Monitor progress via TLC (silica gel, ethyl acetate/hexane 1:3) .

Amidation : Introduce the cyclopentylamine group by reacting the intermediate ester with cyclopentylamine in the presence of a coupling agent (e.g., HATU) in DMF at 0–5°C. Purify via recrystallization from methanol/water (yield ~75–80%) .

  • Critical Factors : Excess cyclopentylamine (1.5 eq) improves conversion, while low temperatures minimize side reactions.

Q. Which analytical techniques are most reliable for characterizing the purity and structure of this compound?

  • Methodology :

  • NMR Spectroscopy : Confirm the ester and amide linkages via 1^1H NMR (e.g., δ 4.3 ppm for –OCH2_2–, δ 1.4 ppm for cyclopentyl CH2_2) and 13^{13}C NMR (δ 170–175 ppm for carbonyl groups) .
  • HPLC : Use a C18 column (ACN/water gradient) to assess purity (>98%) and detect byproducts .
  • X-ray Crystallography : Resolve crystal structure to confirm stereochemistry (e.g., monoclinic P21_1/c space group, as seen in related cyclopentylamino esters) .

Advanced Research Questions

Q. How does the cyclopentylamino substituent influence the compound’s bioactivity compared to other alkylamino groups?

  • Methodology :

  • Structure-Activity Relationship (SAR) Studies : Synthesize analogs with varying alkylamino groups (e.g., dimethylamino, cyclohexylamino) and compare their inhibitory activity in enzyme assays (e.g., cyclooxygenase-2).
  • Computational Modeling : Perform molecular docking (AutoDock Vina) using the crystal structure (PDB data from ) to evaluate binding affinity differences. Cyclopentyl’s smaller ring size may enhance hydrophobic interactions vs. bulkier groups .
    • Data Contradiction : Discrepancies in IC50_{50} values may arise from solubility differences; use DMSO stock solutions standardized by UV-Vis .

Q. What are the metabolic pathways of this compound in hepatic microsomes, and how does the 4-ethoxy group affect stability?

  • Methodology :

  • In Vitro Metabolism : Incubate with rat liver microsomes (RLM) and NADPH. Analyze metabolites via LC-MS/MS. The 4-ethoxy group likely undergoes oxidative dealkylation to 4-hydroxyphenylacetic acid derivatives (cf. ).
  • Comparative Analysis : Compare with 4-hydroxyphenyl analogs (e.g., 4-hydroxyphenylacetic acid ) to assess ethoxy’s impact on metabolic half-life. Ethoxy may delay oxidation, increasing plasma stability.

Q. How can conflicting solubility data in polar vs. nonpolar solvents be resolved?

  • Methodology :

  • Solubility Profiling : Use shake-flask method at 25°C in buffers (pH 1–7.4) and organic solvents (e.g., DMSO, ethanol). Conflicting reports may arise from polymorphic forms; confirm crystallinity via PXRD .
  • Co-solvent Systems : Optimize delivery using PEG-400/water (1:1) for in vivo studies, noting that amorphous forms (spray-dried) may enhance solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.